molecular formula C10H10N2O3 B14425005 N-(3-Oxobutanoyl)pyridine-2-carboxamide CAS No. 82437-55-6

N-(3-Oxobutanoyl)pyridine-2-carboxamide

Cat. No.: B14425005
CAS No.: 82437-55-6
M. Wt: 206.20 g/mol
InChI Key: ZTAMCHPWFDCPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Oxobutanoyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a 3-oxobutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxobutanoyl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxamide with 3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxobutanoyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(3-Oxobutanoyl)pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Oxobutanoyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the biosynthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Oxobutanoyl)pyrazine-2-carboxamide
  • N-(Pyridin-3-yl)pyridine-2-carboxamide

Uniqueness

N-(3-Oxobutanoyl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

CAS No.

82437-55-6

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N-(3-oxobutanoyl)pyridine-2-carboxamide

InChI

InChI=1S/C10H10N2O3/c1-7(13)6-9(14)12-10(15)8-4-2-3-5-11-8/h2-5H,6H2,1H3,(H,12,14,15)

InChI Key

ZTAMCHPWFDCPGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC(=O)C1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.